molecular formula C12H9ClN4O B286356 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile

6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No. B286356
M. Wt: 260.68 g/mol
InChI Key: GORZEKPNVNJNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors, which are compounds that can selectively inhibit the activity of specific enzymes involved in cancer cell growth and proliferation.

Mechanism of Action

The mechanism of action of 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile involves the selective inhibition of FLT3 activity. FLT3 is a receptor tyrosine kinase that is involved in the regulation of cell growth and proliferation. In cancer cells, FLT3 is often overexpressed and hyperactivated, leading to uncontrolled cell growth and tumor formation. By inhibiting FLT3 activity, 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile can selectively target cancer cells while sparing normal cells, leading to improved therapeutic outcomes.
Biochemical and Physiological Effects:
6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, apoptosis, and differentiation, leading to decreased cell proliferation and increased cell death. 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. By inhibiting angiogenesis, 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile can prevent the spread of cancer cells to other parts of the body.

Advantages and Limitations for Lab Experiments

6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a well-characterized compound. However, 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in certain assays. It also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile. One area of focus is the development of more potent and selective FLT3 inhibitors that can overcome the limitations of 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile. Another area of research is the identification of biomarkers that can predict response to 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile in cancer patients. This can help to identify patients who are most likely to benefit from 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile treatment and improve therapeutic outcomes. Additionally, the use of 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile in combination with other cancer therapies, such as chemotherapy or immunotherapy, is an area of active investigation. By combining 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile with other therapies, it may be possible to improve therapeutic outcomes and overcome drug resistance.

Synthesis Methods

The synthesis of 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile involves several steps, including the reaction of 4-chloroaniline with 2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile in the presence of a base catalyst. This reaction produces an intermediate compound that is then further processed to yield the final product. The synthesis of 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile has been optimized to achieve high yields and purity, making it suitable for use in scientific research applications.

Scientific Research Applications

6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of the receptor tyrosine kinase FLT3, which is frequently overexpressed in acute myeloid leukemia (AML) and other hematologic malignancies. By inhibiting FLT3 activity, 6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile can suppress the growth and proliferation of cancer cells, leading to tumor regression.

properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

6-(4-chloroanilino)-2-methyl-4-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9ClN4O/c1-7-15-11(10(6-14)12(18)16-7)17-9-4-2-8(13)3-5-9/h2-5H,1H3,(H2,15,16,17,18)

InChI Key

GORZEKPNVNJNAZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C(=C(N1)NC2=CC=C(C=C2)Cl)C#N

SMILES

CC1=NC(=O)C(=C(N1)NC2=CC=C(C=C2)Cl)C#N

Canonical SMILES

CC1=NC(=O)C(=C(N1)NC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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